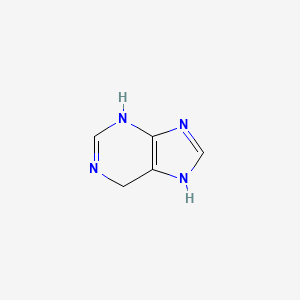
1,6-Dihydropurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dihydropurine is a lesser-known derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA this compound is characterized by the reduction of the purine ring at the 1 and 6 positions, resulting in a dihydro form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dihydropurine can be synthesized through several methods, including chemical reduction, electrochemical reduction, and catalytic hydrogenation. One common approach involves the reduction of purine or its derivatives using chemical reducing agents such as sodium borohydride or lithium aluminum hydride. Electrochemical reduction can also be employed, where purine is reduced at the cathode in an electrochemical cell .
Another method involves catalytic hydrogenation, where purine is subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon. This method is particularly effective for producing this compound in high yields .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the methods mentioned above can be scaled up for industrial production if needed. Catalytic hydrogenation, in particular, is a scalable and efficient method for producing large quantities of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dihydropurine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to purine using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of this compound can lead to the formation of tetrahydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Purine.
Reduction: Tetrahydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,6-Dihydropurine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other purine derivatives and studying the reactivity of dihydropurine compounds.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting purine metabolism.
Mécanisme D'action
The mechanism of action of 1,6-dihydropurine involves its interactions with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in purine metabolism, such as adenosine deaminase. This interaction can lead to the inhibition or modulation of enzyme activity, affecting the overall metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-1,6-dihydropurine ribonucleoside: A derivative of 1,6-dihydropurine with a hydroxyl group at the 6 position.
Tetrahydropurine: A fully reduced form of purine with hydrogen atoms added at multiple positions on the ring.
Uniqueness
This compound is unique due to its specific reduction at the 1 and 6 positions, which imparts distinct chemical properties and reactivity compared to other purine derivatives
Propriétés
Formule moléculaire |
C5H6N4 |
|---|---|
Poids moléculaire |
122.13 g/mol |
Nom IUPAC |
6,7-dihydro-3H-purine |
InChI |
InChI=1S/C5H6N4/c1-4-5(8-2-6-1)9-3-7-4/h2-3H,1H2,(H,6,8)(H,7,9) |
Clé InChI |
XUSAXYHYWVVLLM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(NC=N1)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


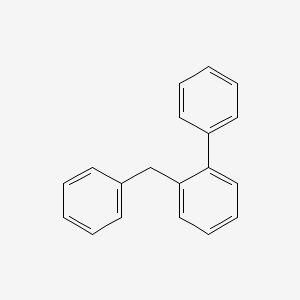
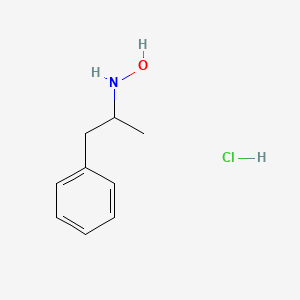


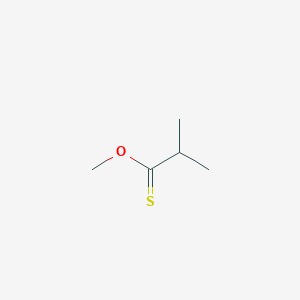

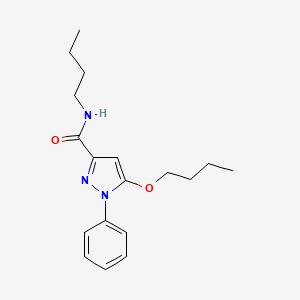

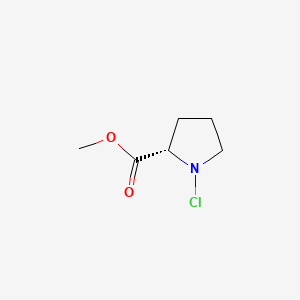
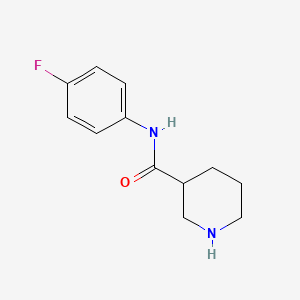

![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
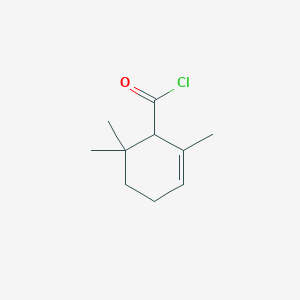
![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
